molecular formula C21H20N2O2 B11938885 N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 74376-58-2

N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11938885
CAS No.: 74376-58-2
M. Wt: 332.4 g/mol
InChI Key: VERQLHCZINOUTB-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic acridine derivative characterized by a tetrahydroacridine core linked to a 4-methoxyphenyl group via a carboxamide bridge. The methoxy group on the phenyl ring likely enhances lipophilicity and influences binding interactions with biological targets, as seen in structurally similar molecules .

Properties

CAS No.

74376-58-2

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C21H20N2O2/c1-25-15-12-10-14(11-13-15)22-21(24)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3,(H,22,24)

InChI Key

VERQLHCZINOUTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 9-chloroacridine.

    Condensation Reaction: The 4-methoxyaniline is reacted with 9-chloroacridine in the presence of a suitable base, such as potassium carbonate, to form the intermediate product.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions to yield the final compound, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the acridine ring can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, in solvents like dichloromethane or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce tetrahydroacridine derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and dyes due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and RNA, intercalating between the base pairs, which can disrupt the normal function of these nucleic acids. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Structural Differences

Compound Name Substituent on Phenyl Ring Acridine Core Modifications Molecular Weight Key References
GF120918 (Abcg2 Inhibitor) 6,7-Dimethoxyisoquinolinyl 9-Oxo, 5-methoxy, dihydroacridine 635.67 g/mol
N-(4-Fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide 4-Fluorophenyl None 320.37 g/mol
N-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide 3-Trifluoromethylphenyl None 370.37 g/mol
N-(4-Acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide 4-Acetylphenyl None 344.41 g/mol
Tacrine-Indomethacin Hybrids (e.g., 2f, 3c) 4-Chlorophenyl-indolyl Aminoalkyl chains (C7–C9) 600–650 g/mol

Structural Insights :

  • Electron-Withdrawing Groups (e.g., -F, -CF₃): Enhance binding affinity to hydrophobic pockets in targets like ABCG2 but may reduce solubility .
  • Methoxy Groups (e.g., GF120918): Improve transporter inhibition potency via increased lipophilicity and hydrogen bonding .
  • Aminoalkyl Chains (e.g., Tacrine hybrids): Extend molecular interactions with AChE, improving inhibitory activity (IC₅₀ values in nM range) .

Key Observations :

  • Longer alkyl chains (e.g., C9 in compound 2h) result in lower yields due to steric hindrance .
  • Hydrochloride salts (e.g., 3c) achieve higher crystallinity and purity (92.31% yield) .

ABC Transporter Modulation

  • GF120918 : Potent ABCG2 inhibitor (IC₅₀ < 0.1 µM), 100-fold more active than verapamil in reversing multidrug resistance . Used to study nitrofurantoin transfer into milk .
  • Target Compound: The 4-methoxyphenyl group may confer ABCG2 affinity but likely less potent than GF120918 due to absence of the isoquinolinyl cationic site .

Acetylcholinesterase Inhibition

  • Tacrine Hybrids (e.g., 3c) : Exhibit AChE inhibition (IC₅₀ ~50 nM) due to dual binding sites: acridine core interacts with the catalytic site, while indomethacin-derived moieties bind peripheral sites .
  • Target Compound : Lacks the indomethacin component, suggesting weaker AChE activity compared to hybrids .

Anticancer Potential

  • Acridone-4-carboxamides : Demonstrate reversal of multidrug resistance in CHRC5 cells, with potency correlated to cationic side chains .

Biological Activity

N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C21H20N2O2
  • Molecular Weight : 336.40 g/mol
  • CAS Number : 74376-58-2
  • IUPAC Name : N-(4-methoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves:

  • DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits enzymes involved in cancer cell metabolism and proliferation.

A study conducted on breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial and antifungal activities. The compound's mechanism of action includes:

  • Membrane Disruption : It disrupts microbial cell membranes leading to cell lysis.
  • Inhibition of Biofilm Formation : The compound inhibits biofilm formation in pathogenic bacteria, enhancing its efficacy against infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Intercalation into DNA : This disrupts the normal function of DNA and leads to apoptosis.
  • Inhibition of Key Enzymes : The compound inhibits enzymes critical for cancer cell survival and proliferation.
  • Interaction with Cellular Receptors : It may interact with specific receptors involved in cellular signaling pathways.

Case Studies

  • Study on Breast Cancer Cells
    • Objective : To evaluate the anticancer effects of the compound.
    • Findings : Significant reduction in cell viability at concentrations above 10 µM; increased markers of apoptosis were observed.
  • Antimicrobial Efficacy
    • Objective : To assess the antimicrobial properties against Staphylococcus aureus and Candida albicans.
    • Findings : Minimum inhibitory concentrations (MIC) were determined to be 15 µg/mL for S. aureus and 20 µg/mL for C. albicans.

Data Table

PropertyValue
Molecular FormulaC21H20N2O2
Molecular Weight336.40 g/mol
CAS Number74376-58-2
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityEffective against S. aureus
MIC for S. aureus15 µg/mL
MIC for C. albicans20 µg/mL

Q & A

Q. What are the common synthetic pathways for N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving: (i) Preparation of the tetrahydroacridine core through cyclization of anthranilic acid derivatives. (ii) Introduction of the carboxamide group via coupling reactions (e.g., using EDCI/HOBt or DCC). (iii) Functionalization at the 4-methoxyphenyl position using Ullmann or Buchwald-Hartwig amination. Key intermediates should be characterized by 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR can confirm the methoxy group (δ3.8\delta \sim3.8 ppm) and aromatic protons (δ6.87.5\delta \sim6.8–7.5 ppm). 13C^{13}C-NMR distinguishes carbonyl carbons (δ165170\delta \sim165–170 ppm) and quaternary carbons in the acridine core.
  • Mass Spectrometry : HRMS provides exact mass verification (e.g., molecular ion peak at m/z 336.147 for C21H20N2O2C_{21}H_{20}N_2O_2).
  • IR : Stretching vibrations for amide (N–H, ~3300 cm1^{-1}; C=O, ~1650 cm1^{-1}) and methoxy groups (C–O, ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect the compound’s biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the 4-methoxyphenyl group with fluorophenyl or tert-butylphenyl analogs to assess impact on target binding. For example, fluorinated derivatives (e.g., N-(4-fluorophenyl)- analogs) show enhanced lipophilicity, potentially improving blood-brain barrier penetration .
  • In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like ABCG2 transporters, which are implicated in multidrug resistance .

Q. What experimental strategies resolve contradictions in reported biological efficacies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., MDCK-II for ABCG2 transport studies) and control for ATPase activity using inhibitors like GF120918 .
  • Metabolic Stability Tests : Compare hepatic microsomal stability (e.g., rat vs. human) to identify species-specific discrepancies.
  • Structural Analog Comparison : Benchmark against N-(4-fluorophenyl)- and N-(4-tert-butylphenyl)- analogs to isolate substituent effects .

Q. How can computational chemistry optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME calculate logP (target ~2.5–3.5 for CNS penetration) and polar surface area (<90 Ų).
  • Metabolite Prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., methoxy demethylation) and guide synthetic modifications .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} values.
  • ANOVA with Tukey’s Post Hoc : Compare efficacy across analogs (e.g., methoxy vs. ethoxy derivatives) .

Q. How to design a robust protocol for in vitro cytotoxicity screening?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT or resazurin-based assays in triplicate, with positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%).
  • Time-Kill Studies : Monitor effects over 24–72 hours to capture delayed apoptosis .

Biological Activity & Mechanism

Q. What in vitro models are suitable for evaluating ABCG2 transporter inhibition?

  • Methodological Answer :
  • Polarized Cell Models : Use MDCK-II cells transfected with ABCG2. Measure apical-to-basal transport of fluorescent substrates (e.g., rhodamine-123) with/without the compound.
  • ATPase Assays : Quantify ATP hydrolysis in membrane vesicles to confirm direct interaction with ABCG2 .

Q. How to assess the compound’s potential as a multi-target inhibitor (e.g., for Alzheimer’s)?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against acetylcholinesterase (Ellman’s method) and β-secretase (FRET-based).
  • Amyloid-β Aggregation : Use thioflavin-T fluorescence to monitor inhibition of fibril formation .

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